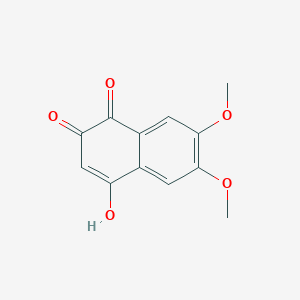

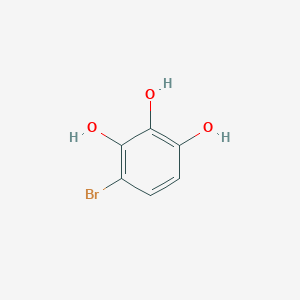

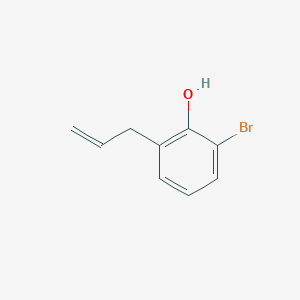

Phenol, 2-bromo-6-(2-propenyl)-

Vue d'ensemble

Description

Phenols are a type of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They are also called carbolic acids . They exhibit unique physical and chemical properties when compared to alcohol . These physical and chemical properties of phenol are mainly because of the presence of the hydroxyl group in them .

Molecular Structure Analysis

Phenols have a hydroxyl group (-OH) attached directly to a benzene ring . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom . This has an important effect on both the properties of the ring and of the -OH group .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Pure phenol is a white crystalline solid, smelling of disinfectant . It has to be handled with great care because it causes immediate white blistering to the skin . Phenols are moderately soluble in water . They have a higher boiling point when compared to other hydrocarbons that have equal molecular masses .Applications De Recherche Scientifique

Phenol, 2-bromo-6-(2-propenyl)- has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antioxidant properties. Studies have also shown that this compound has potential anticancer activity and can induce apoptosis in cancer cells. Additionally, Phenol, 2-bromo-6-(2-propenyl)- has been found to have insecticidal properties and can be used as a natural insecticide.

Mécanisme D'action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Organoboron compounds are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . In the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to be involved in a variety of chemical transformations, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that organoboron compounds, such as boronic esters, are usually bench stable, easy to purify, and often even commercially available

Result of Action

Organoboron compounds are known to participate in various transformations, suggesting they may have diverse effects at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

Phenol, 2-bromo-6-(2-propenyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for an extended period. Additionally, this compound has a broad range of applications and can be used in various fields. However, there are some limitations to using Phenol, 2-bromo-6-(2-propenyl)- in lab experiments. It is toxic and can be hazardous to handle. Additionally, the mechanism of action of this compound is not fully understood, which limits its applications in some fields.

Orientations Futures

There are several future directions for research on Phenol, 2-bromo-6-(2-propenyl)-. One of the areas of interest is its potential applications as an anticancer agent. Further studies are needed to understand the mechanism of action and optimize its efficacy. Additionally, research is needed to explore the use of Phenol, 2-bromo-6-(2-propenyl)- as a natural insecticide. Studies are also needed to investigate the potential applications of this compound in other fields, such as agriculture and food preservation. Finally, research is needed to understand the toxicology of this compound and its potential effects on human health and the environment.

Conclusion:

Phenol, 2-bromo-6-(2-propenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It can be synthesized through various methods and has been found to exhibit antimicrobial, antifungal, and antioxidant properties. Additionally, Phenol, 2-bromo-6-(2-propenyl)- has potential anticancer and insecticidal activity. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research is needed to explore the potential applications of Phenol, 2-bromo-6-(2-propenyl)- in various fields and understand its mechanism of action and toxicology.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOFMJOMTXHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

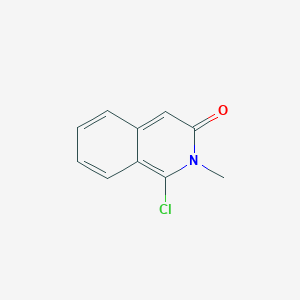

C=CCC1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529180 | |

| Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17269-81-7 | |

| Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3187709.png)

![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)